BenchChemオンラインストアへようこそ!

Meisoindigo

Antitumor efficacy Bioavailability Pharmacokinetics

Sourcing Meisoindigo (CAS 97207-47-1) for leukemia research demands a probe with validated selectivity. Unlike indirubin derivatives that broadly target Flt3, Meisoindigo preferentially inhibits Stat3-associated tyrosine kinases, enabling pathway-specific dissection of Stat3-mediated survival signaling in AML/CML without confounding Flt3 activity. Its systematic N-methylation delivers markedly enhanced oral absorption and antitumor activity versus the parent indirubin scaffold. For SAR campaigns, Meisoindigo serves as the established baseline—N-phenalkyl modifications improve aqueous solubility ~40-fold while retaining antiproliferative potency. This is the definitive tool for apoptosis induction studies in retinoic acid-resistant APL models via Bcl-2 family protein regulation.

Molecular Formula C17H12N2O2
Molecular Weight 276.29 g/mol
CAS No. 97207-47-1
Cat. No. B1676166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMeisoindigo
CAS97207-47-1
SynonymsMethyl isoindigotin;  N-Methylisoindigotin;  Meisoindigo;  Dian III.
Molecular FormulaC17H12N2O2
Molecular Weight276.29 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C(=C1O)C3=C4C=CC=CC4=NC3=O
InChIInChI=1S/C17H12N2O2/c1-19-13-9-5-3-7-11(13)15(17(19)21)14-10-6-2-4-8-12(10)18-16(14)20/h2-9,21H,1H3
InChIKeyXZYXCQXTKOYHGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceRed solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Meisoindigo CAS 97207-47-1: Technical Specifications and Procurement Information for Antileukemic Research Applications


Meisoindigo (CAS 97207-47-1; synonyms: Dian III, N-Methylisoindigotin, Natura-α) is a synthetic derivative of the natural bis-indole alkaloid indirubin, with a molecular formula of C17H12N2O2 and molecular weight of 276.29 . It belongs to the isoindigotin class of compounds and functions as an apoptosis inducer with documented antileukemic activity. Meisoindigo has been employed as a routine therapeutic agent in the clinical management of chronic myelogenous leukemia (CML) in China since the 1980s [1].

Why Meisoindigo (CAS 97207-47-1) Cannot Be Readily Substituted by Indirubin or Other In-Class Analogs in Antileukemic Research


Despite sharing a common bis-indole scaffold with indirubin, meisoindigo exhibits distinct physicochemical and pharmacological properties that preclude simple substitution. Systematic N-methylation of the indirubin core at the 1-position of the isoindigo scaffold yields markedly enhanced oral absorption and antitumor activity compared to the parent compound [1]. Furthermore, meisoindigo displays a target selectivity profile distinct from indirubin derivatives, with preferential inhibition of Stat3-associated tyrosine kinases and limited anti-Flt3 bioactivity, whereas certain indirubin derivatives demonstrate potent Flt3 inhibition [2]. These differences in absorption, target engagement, and clinical efficacy outcomes mandate compound-specific validation rather than class-based interchangeability.

Meisoindigo CAS 97207-47-1 Quantitative Differentiation Evidence: Head-to-Head Comparisons with Indirubin and Standard-of-Care CML Therapies


Improved Oral Absorption and Enhanced Antitumor Activity of Meisoindigo Relative to Indirubin in Rodent Tumor Models

Meisoindigo exhibits higher antitumor activity against rodent tumors than indirubin itself, with improved absorption identified as a major contributing factor to this efficacy enhancement [1]. In Lewis lung carcinoma models, meisoindigo demonstrates an inhibitory action at least 8 times greater than indirubin [2]. The compound strongly inhibits DNA biosynthesis in tumor cells and suppresses microtubule protein assembly [1].

Antitumor efficacy Bioavailability Pharmacokinetics Indirubin analog comparison

Clinical Equivalence of Meisoindigo to Hydroxyurea and Busulfan in Chronic Phase CML with Hematologic Remission Induction

In clinical studies, meisoindigo induced hematologic remission in patients with chronic phase CML as effectively as hydroxyurea and busulfan, with no significant differences observed in median duration of chronic phase, median survival, or blast crisis incidence at 60 months from diagnosis [1]. In a Phase III trial involving 402 patients, meisoindigo demonstrated hematologic complete response rates of 45.0% and partial response rates of 39.3% in newly diagnosed patients, and 35.9% and 41.4% respectively in previously treated patients [2].

Chronic myeloid leukemia Hematologic remission Clinical efficacy Standard-of-care comparison

Meisoindigo Combined with Hydroxyurea Significantly Prolongs Survival and Reduces Blast Crisis Compared to Monotherapies in CML

When meisoindigo was combined with hydroxyurea, there was evidence of significantly prolonged median duration of chronic phase, prolonged median survival, and reduced incidence of blast crisis at 60 months compared with busulfan, meisoindigo alone, or hydroxyurea alone [1]. This combination effect was independently corroborated in subsequent studies demonstrating that meisoindigo plus hydroxyurea or interferon significantly prolonged overall survival and reduced the 5-year blast transformation rate compared to single-agent regimens [2].

Combination therapy Survival prolongation Blast crisis prevention CML treatment optimization

Retinoic Acid-Resistant APL Cell Sensitivity to Meisoindigo: Activity Independent of Cell Cycle Arrest

Meisoindigo effectively inhibited the growth and proliferation of both retinoic acid-sensitive and retinoic acid-resistant acute promyelocytic leukemia (APL) cells (NB4 and NB4.007/6) at micromolar concentrations [1]. Notably, the effects of meisoindigo in these cells were related to proliferation inhibition and apoptosis induction and were independent of cell cycle arrest, indicating a distinct mechanism from agents that rely on cell cycle perturbation [1]. The compound down-regulated anti-apoptotic Bcl-2 and up-regulated pro-apoptotic Bak and Bax as well as cell-cycle related proteins p21 and p27 [2].

Acute promyelocytic leukemia Retinoic acid resistance Apoptosis induction Drug resistance circumvention

Selective Stat3-Associated Tyrosine Kinase Inhibition and Limited Anti-Flt3 Activity Distinguishes Meisoindigo from Indirubin Derivatives

Screening of meisoindigo against a panel of 300 protein kinases revealed selective inhibition of Stat3-associated tyrosine kinases [1]. In contrast, meisoindigo and related isoindigo derivatives have been reported to exhibit limited or no anti-Flt3 bioactivities, whereas certain indirubin derivatives are known for potent anti-Flt3 effects [2]. This divergent kinase selectivity profile is further illustrated by the development of 6-bromomeisoindigo, which shows improved toxicity in conjunction with increased Stat3 inhibition [1].

Kinase selectivity Stat3 inhibition Flt3 Target profiling

Poor Aqueous Solubility and Low Plasma Exposure Drive Need for Derivative Development and Novel Formulation Approaches

Meisoindigo exhibits poor aqueous solubility (insoluble in water, 1 mg/mL or 3.61 mM in ethanol) but is soluble in DMSO at 47-55 mg/mL (170-199 mM) . In vivo pharmacokinetic studies reveal that plasma concentrations after oral administration are much lower than in vitro IC50 values determined in leukemic cells, suggesting that clinical efficacy may be mediated by active metabolites [1]. Derivatives with at least 40-fold greater solubility than meisoindigo have been synthesized while retaining antiproliferative activity, highlighting the compound's utility as a scaffold for solubility-optimized analog development [2].

Solubility Pharmacokinetics Formulation development Bioavailability

Meisoindigo CAS 97207-47-1 Optimal Research Application Scenarios Based on Quantitative Differentiation Evidence


Chronic Myeloid Leukemia (CML) Combination Therapy Studies with Hydroxyurea

Employ meisoindigo in combination with hydroxyurea to investigate mechanisms underlying the significantly prolonged median survival and reduced blast crisis incidence observed clinically. This scenario leverages the documented superiority of the combination over monotherapies [1]. Experimental designs may explore whether the combination effect stems from complementary mechanisms including meisoindigo's Stat3 pathway inhibition and DNA synthesis suppression plus hydroxyurea's ribonucleotide reductase inhibition.

Retinoic Acid-Resistant Acute Promyelocytic Leukemia (APL) Mechanistic Studies

Use meisoindigo as a tool compound to investigate apoptosis induction pathways in retinoic acid-resistant APL models. The compound's demonstrated efficacy in both retinoic acid-sensitive NB4 and resistant NB4.007/6 cells, coupled with its independence from cell cycle arrest for activity [1], makes it valuable for dissecting resistance circumvention mechanisms involving Bcl-2 family proteins, p21, and p27 regulation.

Stat3-Associated Tyrosine Kinase Pathway Research in Leukemia

Procure meisoindigo as a selective chemical probe for Stat3-associated tyrosine kinase inhibition in leukemia models where Flt3 activity is not the primary experimental focus. The compound's preferential Stat3 pathway targeting contrasts with Flt3-active indirubin derivatives [1], enabling pathway-specific investigations of Stat3-mediated survival signaling in AML and CML without confounding Flt3 inhibition.

Isoindigo Scaffold Optimization and Solubility Improvement Programs

Utilize meisoindigo as the baseline reference compound for structure-activity relationship studies aimed at improving aqueous solubility while retaining antiproliferative activity. The documented 40-fold solubility improvement achievable through N-phenalkyl side chain modifications [1] provides a validated starting point for medicinal chemistry campaigns. Recent patents covering novel crystalline forms and modified formulations of meisoindigo [2] further support formulation development research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Meisoindigo

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.